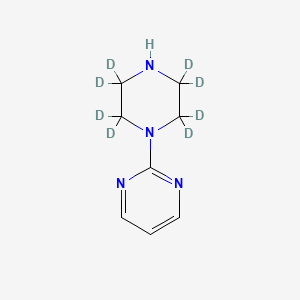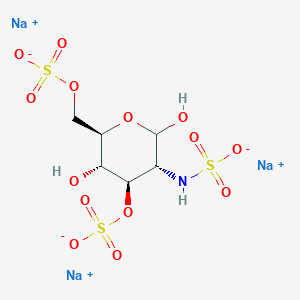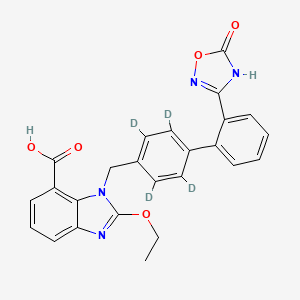
5-Triisopropylsilyl-ethynyl (S)-(-)-Nicotine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Triisopropylsilyl-ethynyl (S)-(-)-Nicotine is a derivative of nicotine, a well-known alkaloid found in tobacco plants. This compound is characterized by the presence of a triisopropylsilyl-ethynyl group attached to the nicotine molecule. The modification aims to enhance certain properties of nicotine, such as its stability and reactivity, making it a valuable compound for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Triisopropylsilyl-ethynyl (S)-(-)-Nicotine typically involves the following steps:
Protection of Nicotine: The nicotine molecule is first protected to prevent unwanted reactions. This is usually done by converting the nicotine to its N-protected form.
Introduction of the Triisopropylsilyl-ethynyl Group: The protected nicotine is then reacted with triisopropylsilyl acetylene in the presence of a suitable catalyst, such as a palladium complex, under an inert atmosphere. The reaction is typically carried out in an organic solvent like tetrahydrofuran at elevated temperatures.
Deprotection: The final step involves the removal of the protecting group to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Handling of Reagents: Using large quantities of nicotine, triisopropylsilyl acetylene, and catalysts.
Optimized Reaction Conditions: Employing optimized temperatures, pressures, and reaction times to maximize yield and purity.
Purification: Utilizing techniques like chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Triisopropylsilyl-ethynyl (S)-(-)-Nicotine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the ethynyl group.
Substitution: The triisopropylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran.
Major Products
Oxidized Derivatives: Various oxidized forms of the compound.
Reduced Derivatives: Compounds with reduced ethynyl groups.
Substituted Derivatives: Compounds with different functional groups replacing the triisopropylsilyl group.
Aplicaciones Científicas De Investigación
5-Triisopropylsilyl-ethynyl (S)-(-)-Nicotine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its interactions with nicotinic acetylcholine receptors and its potential effects on neurotransmission.
Medicine: Investigated for its potential therapeutic applications, including its role in modulating neurological functions.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 5-Triisopropylsilyl-ethynyl (S)-(-)-Nicotine involves its interaction with nicotinic acetylcholine receptors. The compound binds to these receptors, leading to the activation or inhibition of neurotransmission pathways. The triisopropylsilyl-ethynyl group may enhance the binding affinity and selectivity of the compound for specific receptor subtypes, thereby modulating its pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Triisopropylsilyl-ethynyl Nicotine: Lacks the (S)-(-) configuration.
5-Triisopropylsilyl-ethynyl Pyridine: Similar structure but with a pyridine ring instead of the nicotine backbone.
5-Triisopropylsilyl-ethynyl Anabasine: Anabasine derivative with a triisopropylsilyl-ethynyl group.
Uniqueness
5-Triisopropylsilyl-ethynyl (S)-(-)-Nicotine is unique due to its specific stereochemistry and the presence of the triisopropylsilyl-ethynyl group. This combination enhances its stability, reactivity, and binding affinity to nicotinic acetylcholine receptors, making it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
2-[5-[(2S)-1-methylpyrrolidin-2-yl]pyridin-3-yl]ethynyl-tri(propan-2-yl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2Si/c1-16(2)24(17(3)4,18(5)6)12-10-19-13-20(15-22-14-19)21-9-8-11-23(21)7/h13-18,21H,8-9,11H2,1-7H3/t21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJSXUJLVPXYNQ-NRFANRHFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC1=CC(=CN=C1)C2CCCN2C)(C(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si](C#CC1=CC(=CN=C1)[C@@H]2CCCN2C)(C(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858532 |
Source


|
| Record name | 3-[(2S)-1-Methylpyrrolidin-2-yl]-5-{[tri(propan-2-yl)silyl]ethynyl}pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916046-39-4 |
Source


|
| Record name | 3-[(2S)-1-Methylpyrrolidin-2-yl]-5-{[tri(propan-2-yl)silyl]ethynyl}pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrido[2,3-b]pyrazin-3-amine](/img/structure/B587363.png)







